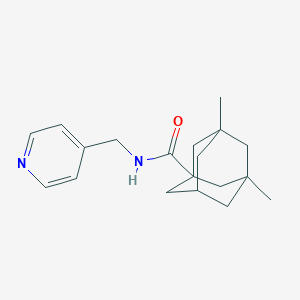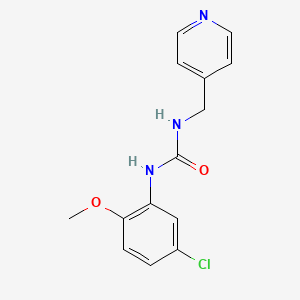![molecular formula C16H16F2N2O B5309368 N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)
N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea, also known as DFEU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been found to exhibit a range of interesting properties, including the ability to inhibit the growth of cancer cells and to modulate various signaling pathways in the body. In
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea is not fully understood, but it is thought to involve the inhibition of various signaling pathways in the body. Studies have shown that N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea can inhibit the activity of the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and apoptosis. N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to exhibit a range of interesting biochemical and physiological effects. Studies have shown that N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea can inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been found to modulate various signaling pathways in the body, including the PI3K/Akt and MAPK/ERK pathways. In addition, N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to exhibit anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a variety of methods. N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been found to exhibit a range of interesting properties, including the ability to inhibit the growth of cancer cells and to modulate various signaling pathways in the body. However, there are also some limitations to the use of N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea in lab experiments. For example, N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to be relatively insoluble in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea. One area of research that is currently being explored is the use of N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea as a potential therapeutic agent for the treatment of cancer. Studies have shown that N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea can inhibit the growth of a range of cancer cell lines, and further research is needed to determine its potential efficacy in vivo. Other future directions for research on N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea include exploring its potential applications in other areas of scientific research, such as inflammation and oxidative stress, and investigating its potential as a drug delivery system for other compounds.
合成方法
N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with 4-methylphenethyl isocyanate. This reaction results in the formation of N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea as a white crystalline solid with a melting point of 211-213°C. Other methods for synthesizing N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea have also been reported, including the reaction of 2,4-difluoroaniline with 4-methylphenethyl carbamate and the reaction of 2,4-difluoroaniline with 4-methylphenethyl isothiocyanate.
科学研究应用
N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been extensively studied for its potential applications in scientific research. One area of research that has received a lot of attention is the use of N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea as an inhibitor of cancer cell growth. Studies have shown that N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea can inhibit the growth of a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been found to modulate various signaling pathways in the body, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and apoptosis.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O/c1-10-3-5-12(6-4-10)11(2)19-16(21)20-15-8-7-13(17)9-14(15)18/h3-9,11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIFRKFNDWHUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B5309288.png)
![2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5309289.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5309291.png)
![1'-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5309297.png)

![methyl 4-[5-(3-ethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5309299.png)
![N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide](/img/structure/B5309303.png)

![4-{2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5309319.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5309325.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5309336.png)

![1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5309360.png)